molecular formula C5H12Cl2Si B15416442 Silane, chloro(2-chloropropyl)dimethyl- CAS No. 132240-03-0

Silane, chloro(2-chloropropyl)dimethyl-

Cat. No.: B15416442
CAS No.: 132240-03-0
M. Wt: 171.14 g/mol
InChI Key: QHRFRLBXKDEQCW-UHFFFAOYSA-N
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Description

Silane, chloro(2-chloropropyl)dimethyl- (CAS 10605-40-0), also known as 3-chloropropyldimethylchlorosilane, is a chlorinated organosilane with the molecular formula C₅H₁₂Cl₂Si and a molar mass of 171.14 g/mol. It is a colorless to light yellow liquid with a density of 1.046 g/mL at 20°C . This compound features two reactive chlorine atoms: one directly bonded to the silicon atom and another on the 2-chloropropyl substituent. Its primary applications include surface modification of inorganic materials (e.g., glass or silica), synthesis of silicone polymers, and intermediates in organic reactions .

Properties

CAS No.

132240-03-0

Molecular Formula

C5H12Cl2Si

Molecular Weight

171.14 g/mol

IUPAC Name

chloro-(2-chloropropyl)-dimethylsilane

InChI

InChI=1S/C5H12Cl2Si/c1-5(6)4-8(2,3)7/h5H,4H2,1-3H3

InChI Key

QHRFRLBXKDEQCW-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)(C)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chloro(2-chloropropyl)dimethylsilane and its structural isomer chloro(3-chloro-2-methylpropyl)dimethylsilane share the same molecular formula but differ in substituent positions, leading to distinct steric and electronic properties .
  • Isopropyldimethylchlorosilane (C₅H₁₃ClSi) has a simpler structure with a single chlorine, reducing reactivity compared to dichlorinated analogs .
  • Trimethylsilyl chloride (C₃H₉ClSi) is a smaller, highly volatile compound with widespread use as a silylating agent .
  • Trichloro(3-chloro-2-methylpropyl)silane (C₄H₈Cl₄Si) exhibits significantly higher reactivity due to three chlorine atoms on silicon .

Reactivity and Functional Differences

  • Hydrolysis Sensitivity: Chloro(2-chloropropyl)dimethylsilane undergoes hydrolysis in moisture to form silanols, releasing HCl. Its reactivity is moderate compared to trichloro analogs (e.g., ), which hydrolyze explosively . Trimethylsilyl chloride reacts rapidly with water, making it suitable for protecting hydroxyl groups in organic synthesis . Isopropyldimethylchlorosilane shows slower hydrolysis due to steric hindrance from the isopropyl group .
  • Steric Effects :

    • Branched substituents (e.g., in and ) increase steric bulk, reducing reaction rates with bulky substrates.
    • The linear 2-chloropropyl chain in the target compound allows for more efficient coupling in surface modification .

Q & A

Q. What are the critical handling precautions when working with chloro(2-chloropropyl)dimethylsilane in laboratory settings?

Methodological Answer: Chloro(2-chloropropyl)dimethylsilane is highly moisture-sensitive and requires strict anhydrous conditions. Key precautions include:

  • Moisture Control : Perform reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes. Store in sealed containers with desiccants .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to its corrosive nature (Risk Code R34) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (Safety Code S26/S37) .
  • Storage : Keep at room temperature in a dry environment, away from protic solvents .

Q. Which analytical methods are most effective for characterizing the purity and structural integrity of chloro(2-chloropropyl)dimethylsilane?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the chloropropyl group’s structure (e.g., δ ~1.6–2.2 ppm for CH₂-Cl) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and detect volatile impurities (retention time ~177–179°C, matching boiling point data) .
  • Refractometry : Verify refractive index (n20/D = 1.450) as a purity indicator .
  • Elemental Analysis : Validate Cl and Si content against theoretical values (e.g., Cl: ~30%, Si: ~13%) .

Q. What are the primary synthetic routes for preparing chloro(2-chloropropyl)dimethylsilane, and what are their respective advantages?

Methodological Answer: While direct synthesis protocols are not detailed in the provided evidence, general organosilicon strategies include:

  • Grignard Reaction : Reacting chloropropyllithium with dimethylchlorosilane under anhydrous conditions.
  • Substitution Reactions : Treating dimethylsilane derivatives with 2-chloropropyl halides.
  • Advantages : Grignard routes offer high selectivity, while substitution methods are scalable for lab use. Always monitor reaction progress via TLC or in-line FTIR for Si-Cl bond formation .

Advanced Research Questions

Q. How does the chloropropyl substituent influence the reactivity of chloro(2-chloropropyl)dimethylsilane in silylation reactions compared to other alkylchlorosilanes?

Methodological Answer: The 2-chloropropyl group introduces steric hindrance near the Si-Cl bond, slowing hydrolysis compared to less hindered silanes (e.g., trimethylchlorosilane). However, the β-chlorine enhances electrophilicity, improving coupling efficiency with hydroxylated surfaces like silica. Contrast this with 3-chloropropyl analogs ( ), where reduced steric effects increase hydrolysis rates .

Q. What strategies can mitigate competing side reactions when using chloro(2-chloropropyl)dimethylsilane as a precursor in multi-step organic syntheses?

Methodological Answer:

  • Temperature Control : Maintain reactions below 40°C to minimize decomposition (flash point = 40°C) .
  • Solvent Selection : Use aprotic solvents (e.g., THF, hexane) to avoid premature hydrolysis.
  • Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate desired silylation over side reactions .

Q. How do temperature and solvent polarity affect the hydrolysis kinetics of chloro(2-chloropropyl)dimethylsilane, and what mechanistic insights does this provide?

Methodological Answer:

  • Temperature : Higher temperatures (e.g., 50°C) accelerate hydrolysis (vapor pressure = 534.3 Pa at 50°C vs. 42 Pa at 20°C) .
  • Solvent Polarity : Polar solvents (e.g., acetone) stabilize ionic intermediates, increasing hydrolysis rates. Non-polar solvents (e.g., toluene) slow reactivity.
  • Mechanism : Hydrolysis proceeds via a two-step nucleophilic attack, with solvent polarity influencing the transition state’s charge distribution .

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